molecular formula C11H19NO5 B14740258 Diethyl (morpholin-4-yl)propanedioate CAS No. 6082-48-0

Diethyl (morpholin-4-yl)propanedioate

Cat. No.: B14740258
CAS No.: 6082-48-0
M. Wt: 245.27 g/mol
InChI Key: XEBTXHKGDGKJRH-UHFFFAOYSA-N
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Description

Diethyl (morpholin-4-yl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a morpholine ring attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (morpholin-4-yl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with morpholine. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl propanedioate reacts with morpholine to yield the desired product.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.

Types of Reactions:

    Alkylation: this compound can undergo alkylation reactions where the enolate ion reacts with alkyl halides to form substituted products.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.

Common Reagents and Conditions:

    Alkylation: Sodium ethoxide in ethanol, alkyl halides.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Decarboxylation: Heating in the presence of a catalyst.

Major Products Formed:

    Alkylation: Substituted diethyl (morpholin-4-yl)propanedioates.

    Hydrolysis: Morpholin-4-ylpropanedioic acid.

    Decarboxylation: Substituted monocarboxylic acids.

Scientific Research Applications

Diethyl (morpholin-4-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl (morpholin-4-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

    Diethyl propanedioate (diethyl malonate): A precursor in the synthesis of diethyl (morpholin-4-yl)propanedioate.

    Morpholine: A key component that imparts unique properties to the compound.

    Diethyl (piperidin-4-yl)propanedioate: A structurally similar compound with a piperidine ring instead of a morpholine ring.

Uniqueness: this compound is unique due to the presence of the morpholine ring, which enhances its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

CAS No.

6082-48-0

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

diethyl 2-morpholin-4-ylpropanedioate

InChI

InChI=1S/C11H19NO5/c1-3-16-10(13)9(11(14)17-4-2)12-5-7-15-8-6-12/h9H,3-8H2,1-2H3

InChI Key

XEBTXHKGDGKJRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1CCOCC1

Origin of Product

United States

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